molecular formula C15H9N3O2 B060533 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 175401-95-3

2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B060533
CAS No.: 175401-95-3
M. Wt: 263.25 g/mol
InChI Key: HRUUSKALOILBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that features a benzimidazole core with a cyanophenyl and carboxylic acid substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-1H-benzo[d]imidazole-6-carboxylic acid
  • 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
  • 2-(4-Chlorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid

Uniqueness

2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyanophenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug development .

Properties

IUPAC Name

2-(4-cyanophenyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c16-8-9-1-3-10(4-2-9)14-17-12-6-5-11(15(19)20)7-13(12)18-14/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUUSKALOILBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634630
Record name 2-(4-Cyanophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175401-95-3
Record name 2-(4-Cyanophenyl)-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175401-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Cyanophenyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.